3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound features a unique structure that combines multiple fused rings, making it a versatile scaffold for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[4,3-a]pyrimidine: Shares the triazolo-pyrimidine core and exhibits comparable enzyme inhibition properties.
Uniqueness
3-(naphthalen-1-ylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique combination of fused rings and substituents, which confer enhanced stability and specificity in binding to molecular targets. This structural uniqueness contributes to its superior cytotoxic activity against various cancer cell lines compared to similar compounds .
Properties
Molecular Formula |
C23H16N6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-(naphthalen-1-ylmethyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H16N6/c1-2-10-18(11-3-1)29-22-20(14-25-29)23-27-26-21(28(23)15-24-22)13-17-9-6-8-16-7-4-5-12-19(16)17/h1-12,14-15H,13H2 |
InChI Key |
OMLKBKCMJKFGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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